molecular formula C11H14O B14462889 2-Pentanone, 4-phenyl-, (R)- CAS No. 67110-72-9

2-Pentanone, 4-phenyl-, (R)-

Cat. No.: B14462889
CAS No.: 67110-72-9
M. Wt: 162.23 g/mol
InChI Key: SYOVWIRLZABVDO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanone, 4-phenyl-, ®- is an organic compound belonging to the class of ketones It is characterized by the presence of a phenyl group attached to the fourth carbon of a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-phenyl-, ®- can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 2-pentanone under controlled conditions can yield the desired product. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

On an industrial scale, the production of 2-Pentanone, 4-phenyl-, ®- may involve catalytic hydrogenation of corresponding precursors or the use of advanced chiral catalysts to ensure the desired stereochemistry. The specific methods can vary depending on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-phenyl-, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in compounds like 4-phenyl-2-pentanol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 4-phenyl-2-pentanoic acid.

    Reduction: 4-phenyl-2-pentanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Pentanone, 4-phenyl-, ®- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-phenyl-, ®- involves its interaction with various molecular targets. In reduction reactions, the compound acts as an electrophile, accepting electrons from nucleophilic reducing agents. In biological systems, its chiral center can interact with specific enzymes or receptors, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

2-Pentanone, 4-phenyl-, ®- can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 2-Pentanone, 4-phenyl-, ®-, particularly its chiral nature and the resulting effects on its chemical behavior and applications.

Properties

CAS No.

67110-72-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(4R)-4-phenylpentan-2-one

InChI

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1

InChI Key

SYOVWIRLZABVDO-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.